molecular formula C10H11N3O2 B1315619 Ethyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate CAS No. 87597-23-7

Ethyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate

Cat. No. B1315619
CAS RN: 87597-23-7
M. Wt: 205.21 g/mol
InChI Key: GHOUMCRCULAJLG-UHFFFAOYSA-N
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Description

Ethyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate is a chemical compound that falls under the category of imidazo[1,2-a]pyrazines . Imidazo[1,2-a]pyrazines are known to act as a versatile scaffold in organic synthesis and drug development . They have been recognized for their wide range of applications in medicinal chemistry .

Scientific Research Applications

Synthesis and Anti-inflammatory Activity

The synthesis of ethyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate and its derivatives has been explored for their potential anti-inflammatory activities. By reacting substituted 2-aminopyrazines with specific reagents, researchers have developed a group of ethyl 2-methylimidazo[1,2-a]pyrazine-3-acetates. These compounds, upon further processing, were evaluated for their anti-inflammatory properties, demonstrating the chemical's utility in medicinal chemistry research (Abignente et al., 1992).

Antimicrobial Activity

Another area of application is in the development of antimicrobial agents. Novel compounds derived from ethyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate have been synthesized and tested for their antimicrobial properties. These compounds, synthesized through various chemical reactions, including microwave irradiation techniques, have shown promising antimicrobial activity, indicating the potential of ethyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate derivatives in addressing bacterial resistance issues (Jyothi & Madhavi, 2019).

Green Chemistry Approaches

Research has also focused on developing environmentally friendly synthesis methods for compounds involving ethyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate. These green chemistry approaches aim to reduce the use of hazardous solvents and energy-intensive conditions, contributing to sustainable chemical practices. For instance, water-mediated hydroamination and silver-catalyzed aminooxygenation have been employed to synthesize methylimidazo[1,2-a]pyridines, showcasing the adaptability of ethyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate in various chemical environments (Mohan, Rao, & Adimurthy, 2013).

properties

IUPAC Name

ethyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-3-15-10(14)9-7(2)12-8-6-11-4-5-13(8)9/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHOUMCRCULAJLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N1C=CN=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20540155
Record name Ethyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20540155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate

CAS RN

87597-23-7
Record name Ethyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87597-23-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20540155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of pyrazin-2-amine (3.6 g, 37.9 mmol) and ethyl 2-chloro-3-oxobutanoate (5.24 ml, 37.9 mmol) in ethanol (30 ml) was heated at reflux for 9 hours. A 1N solution of HCl in ether was added and the mixture was concentrated under reduced pressure. The residue was triturated with 3×50 ml acetonitrile and filtered to yield crude 2-Methyl-imidazo[1,2-a]pyrazine-3-carboxylic acid ethyl ester (4.5 g, 58%) as an amorphous solid which was used in the next step without further purification.
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